PI3K-IN-22

Cancer Research PI3K/AKT/mTOR Pathway Kinase Inhibition

Choose CAY10626 for unique dual PI3Kα/mTOR blockade (IC50s: 0.9/0.6 nM) that prevents feedback activation seen with single-target inhibitors. Its balanced sub-nanomolar profile makes it a superior positive control for screening and a reliable tool for in vitro/in vivo cancer research requiring simultaneous pathway interrogation.

Molecular Formula C31H35F3N8O3
Molecular Weight 624.7 g/mol
CAS No. 1202884-94-3
Cat. No. B599115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K-IN-22
CAS1202884-94-3
SynonymsN-[2-(dimethylamino)ethyl]-N-methyl-4-[[[[4-[4-(4-morpholinyl)-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl]amino]carbonyl]amino]-benzamide
Molecular FormulaC31H35F3N8O3
Molecular Weight624.7 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=C(C=CN4CC(F)(F)F)C(=N3)N5CCOCC5
InChIInChI=1S/C31H35F3N8O3/c1-39(2)14-15-40(3)29(43)22-6-10-24(11-7-22)36-30(44)35-23-8-4-21(5-9-23)26-37-27(41-16-18-45-19-17-41)25-12-13-42(28(25)38-26)20-31(32,33)34/h4-13H,14-20H2,1-3H3,(H2,35,36,44)
InChIKeyGMASZVAHNYVURN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

PI3Kα/mTOR Dual Inhibitor CAY10626 (CAS 1202884-94-3): Procurement Specifications and Baseline Activity Profile


The compound with CAS Number 1202884-94-3, also known as CAY10626 or PI3K-IN-22, is a synthetic small molecule that functions as a potent, dual inhibitor of Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PI3Kα) and the mechanistic target of rapamycin (mTOR) kinase . Its chemical formula is C31H35F3N8O3, with a molecular weight of approximately 624.66 g/mol . In biochemical assays, it demonstrates sub-nanomolar inhibitory activity, with reported IC50 values of 0.9 nM against PI3Kα and 0.6 nM against mTOR . This potent dual activity on two critical nodes of the PI3K/AKT/mTOR signaling pathway forms the basis for its use in cancer research.

Why Generic PI3K or mTOR Inhibitors Cannot Substitute for CAY10626 (CAS 1202884-94-3) in PI3Kα/mTOR-Driven Research Models


Generic substitution of CAS 1202884-94-3 with other PI3K or mTOR inhibitors is not scientifically sound due to its specific, potent dual-target profile. The compound's value is derived from its balanced, sub-nanomolar inhibition of both PI3Kα (IC50 = 0.9 nM) and mTOR (IC50 = 0.6 nM) . In contrast, many commonly used tools are selective for only one target (e.g., BYL-719 for PI3Kα, rapamycin for mTORC1), or are pan-PI3K inhibitors that lack potent mTOR activity [1]. The dual inhibition by CAY10626 prevents the activation of compensatory feedback loops commonly seen with single-agent inhibition of the PI3K/AKT/mTOR pathway, leading to a distinct cellular and in vivo phenotype [2]. This makes it uniquely suited for experiments designed to interrogate the effects of simultaneous PI3Kα and mTOR blockade, a property not shared by its single-target counterparts.

Quantitative Differentiation Guide for CAY10626 (CAS 1202884-94-3) vs. Alternative PI3Kα/mTOR Inhibitors


Superior Potency on mTOR Compared to the Prototypical Dual PI3K/mTOR Inhibitor BEZ235

CAY10626 (CAS 1202884-94-3) demonstrates a >30-fold higher potency against mTOR compared to the well-established dual PI3K/mTOR inhibitor BEZ235 (Dactolisib). In head-to-head comparison of reported biochemical assay data, CAY10626 inhibits mTOR with an IC50 of 0.6 nM, while BEZ235 exhibits an IC50 of 20.7 nM against the mTOR kinase domain [1]. Both compounds show similar, sub-nanomolar potency against PI3Kα. This differential potency at the mTOR target site is a key differentiator for studies where robust mTOR blockade is required.

Cancer Research PI3K/AKT/mTOR Pathway Kinase Inhibition

Enhanced Dual PI3Kα/mTOR Potency Balance Compared to GSK1059615

CAY10626 (CAS 1202884-94-3) provides a more balanced dual inhibition profile against its primary targets compared to GSK1059615. CAY10626 exhibits nearly equipotent inhibition of PI3Kα (IC50 = 0.9 nM) and mTOR (IC50 = 0.6 nM) . In contrast, GSK1059615 shows a pronounced selectivity window, with a PI3Kα IC50 of 0.4 nM but a significantly higher mTOR IC50 of 12 nM, a 30-fold difference in potency [1]. The balanced profile of CAY10626 ensures that both targets are inhibited to a similar degree at any given concentration.

Cancer Research PI3K/AKT/mTOR Pathway Kinase Inhibition

Verified Potent Antiproliferative Activity in Prostate Cancer Cell Line PC3, Superior to PWT33597

In a direct cross-study comparison of cellular antiproliferative effects in the PC3 prostate cancer cell line, CAY10626 (CAS 1202884-94-3) demonstrates an IC50 of 13 nM . In contrast, PWT33597, another dual PI3Kα/mTOR inhibitor, was reported to have an antiproliferative IC50 of 550 nM in the same cell line [1]. This indicates that CAY10626 is over 40 times more potent in inhibiting PC3 cell growth, highlighting a significant advantage in functional cellular assays.

Cancer Research Prostate Cancer Cell Proliferation

In Vivo Target Engagement Confirmation: Sustained Suppression of PI3K/mTOR Pathway Markers in Tumor Xenografts

The biological activity of CAY10626 (CAS 1202884-94-3) is confirmed in vivo through its ability to suppress the phosphorylation of key downstream effectors of both PI3Kα and mTOR. In MDA361 breast tumor-bearing nude mice, a single intravenous dose of 25 mg/kg CAY10626 reduced the phosphorylation of Akt at T308 (a PI3K-dependent site), Akt at S473 (an mTORC2-dependent site), and S6K (an mTORC1-dependent site) for up to 8 hours . This demonstrates effective, simultaneous target engagement of both PI3K and mTOR pathways in a living system, a critical data point not always available for all research tool compounds.

Cancer Research In Vivo Pharmacology Target Engagement

Validated Research Applications for PI3Kα/mTOR Dual Inhibitor CAY10626 (CAS 1202884-94-3)


Simultaneous PI3Kα and mTORC1/2 Blockade in PI3K/AKT-Driven Cancer Cell Lines

Use CAY10626 as the inhibitor of choice for in vitro studies requiring the simultaneous and potent inhibition of both PI3Kα and mTOR kinases. Its balanced IC50 profile (0.9 nM for PI3Kα and 0.6 nM for mTOR) ensures that both targets are effectively blocked at low nanomolar concentrations. This is particularly relevant for experiments designed to overcome feedback activation of the pathway, where single-agent PI3K inhibitors often fail. Its verified antiproliferative activity in PC3 prostate cancer cells (IC50 = 13 nM) provides a known, sensitive cellular model for establishing dose-response curves and studying downstream signaling effects.

In Vivo Preclinical Efficacy and Pharmacodynamics Studies in Breast Cancer Xenograft Models

Employ CAY10626 for in vivo pharmacology studies in mouse models of breast cancer, particularly those with PI3K pathway activation. The compound has demonstrated effective in vivo target engagement in an MDA361 breast tumor xenograft model, where a single 25 mg/kg i.v. dose suppressed phosphorylation of the PI3K pathway marker Akt (T308) and the mTORC1/2 markers Akt (S473) and S6K for up to 8 hours . This established in vivo pharmacodynamic (PD) response provides a reliable biomarker readout to confirm target modulation, de-risking efficacy studies and allowing for correlation of target inhibition with tumor growth effects.

Positive Control for High-Potency mTOR Inhibition in Dual PI3K/mTOR Inhibitor Screens

Utilize CAY10626 as a high-potency positive control in biochemical or cellular assays designed to screen for new dual PI3K/mTOR inhibitors. Its sub-nanomolar activity against mTOR (IC50 = 0.6 nM) sets a high benchmark for inhibitory potency, superior to prototypical dual inhibitors like BEZ235 (mTOR IC50 = 20.7 nM) [1]. Its balanced profile also serves as an excellent comparator for evaluating the target selectivity and potency balance of novel compounds, providing a clear standard for what constitutes potent, balanced dual inhibition of the PI3Kα/mTOR axis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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